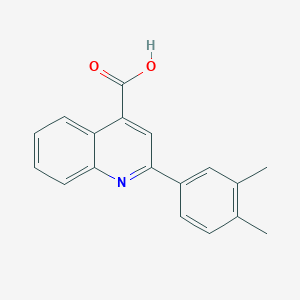

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the linear formula C18H15NO2 . It has a molecular weight of 277.326 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a carboxylic acid group and a 3,4-dimethylphenyl group . The CAS Number for this compound is 20389-06-4 .

科学的研究の応用

Synthesis and Biological Evaluation :

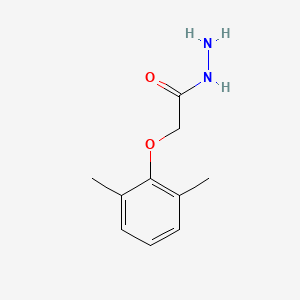

- Quinoline-2-carboxylates, including 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid derivatives, have been synthesized under microwave irradiation. These compounds were evaluated for various biological activities, such as antioxidant, antimicrobial, antiplatelet, and anti-inflammatory activities. Some derivatives demonstrated significant potential in these areas, indicating the versatility of these compounds in biological applications (Fazal et al., 2015).

Cytotoxic Activity :

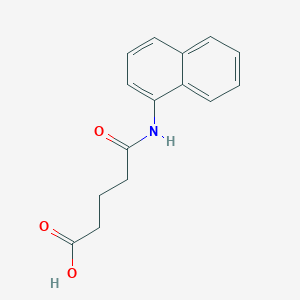

- Certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline-4-carboxylic acids, have been synthesized and tested for cytotoxic activity against various cancer cell lines. These compounds displayed potent cytotoxicity, with some showing promising results in vivo against colon tumors in mice (Deady et al., 2003).

Synthetic Chemistry Innovations :

- A novel synthetic protocol for quinoline-2-carboxylates has been developed, demonstrating the chemical versatility and adaptability of these compounds in various synthetic contexts. This protocol involves a one-pot synthesis under heterogeneous conditions, highlighting the practical utility in synthetic chemistry (Gabrielli et al., 2016).

Antioxidant and Antibacterial Studies :

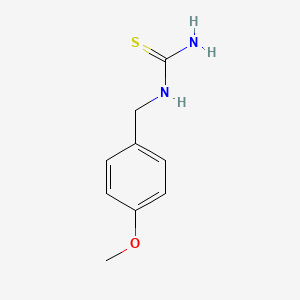

- Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized and evaluated for antioxidant and antibacterial activities. These compounds showed good chelating ability and scavenging activity, with some demonstrating potency comparable to ampicillin against certain bacterial strains (Shankerrao et al., 2013).

Photophysical Properties Study :

- Quinoline-6-carboxylic acid derivatives have been synthesized and their photophysical behaviors studied. These compounds exhibited dual emissions and large Stokes shift emission patterns, indicating their potential in photophysical applications and as fluorescent probes (Padalkar & Sekar, 2014).

将来の方向性

作用機序

Target of Action

Similar quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including bone mineralization and the regulation of intracellular levels of phosphate .

Mode of Action

It’s plausible that it interacts with its targets (potentially alkaline phosphatases) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibitory effects on alkaline phosphatases, it could impact pathways related to phosphate metabolism and bone mineralization .

Pharmacokinetics

Similar compounds with higher lipophilicity have been shown to display higher activity, suggesting that lipophilicity may impact the bioavailability of this compound .

Result of Action

If it indeed inhibits alkaline phosphatases, it could potentially alter intracellular phosphate levels and affect processes such as bone mineralization .

特性

IUPAC Name |

2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-11-7-8-13(9-12(11)2)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOVQBPFQFEWSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350110 |

Source

|

| Record name | 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20389-06-4 |

Source

|

| Record name | 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)